
Autogramin-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Autogramin-1 is a useful research compound. Its molecular formula is C23H27N5O5S and its molecular weight is 485.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Autogramin-1 is a compound identified as a potent inhibitor of autophagy, specifically targeting the cholesterol transfer protein GRAMD1A (GRAM domain containing 1A). This article delves into the biological activity of this compound, exploring its mechanisms, effects on cellular processes, and implications in research and potential therapeutic applications.
This compound functions primarily by inhibiting the cholesterol transfer activity of GRAMD1A. It competes with cholesterol for binding to the StART (Steroidogenic Acute Regulatory protein-related lipid transfer) domain of GRAMD1A, thereby blocking its functionality in cholesterol distribution and autophagosome biogenesis. This inhibition is crucial during cellular responses to starvation, where GRAMD1A typically facilitates the formation of autophagosomes by transferring cholesterol from membranes .
Key Findings:
- Cholesterol Transfer Inhibition : this compound selectively inhibits GRAMD1A's cholesterol transfer activity without affecting other family members like GRAMD1B and GRAMD1C .
- Impact on Autophagosome Formation : Treatment with this compound leads to a decrease in the formation of ATG5-labeled phagophores and LC3-labeled autophagosomes. However, it does not alter the number of WIPI2 structures but increases their lifetime, indicating a role in phagophore development downstream of PtdIns3P synthesis .
In Vitro Studies
Research has demonstrated that this compound effectively blocks cholesterol accumulation at autophagosomes and lysosomes during starvation conditions when combined with chloroquine. This suggests that GRAMD1A-mediated cholesterol transfer is essential for proper autophagosome formation .
Table 1: Effects of this compound on Cellular Processes
Treatment Condition | Effect on Autophagy | Observations |
---|---|---|
Control | Normal | Baseline levels of LC3 puncta |
This compound | Inhibition | Reduced LC3 puncta formation; increased lifetime of WIPI2 structures |
Chloroquine + this compound | Enhanced Inhibition | Further reduction in autophagosome formation |
Case Studies
In one study, researchers utilized RNA interference (RNAi) to knock down GRAMD1A expression in cell lines. The results indicated that GRAMD1A knockdown led to a significant decrease in LC3 puncta formation, which could be reversed after prolonged periods despite initial high levels of knockdown. This highlights the adaptability and redundancy within cellular mechanisms governing autophagy .
Implications for Research and Therapy
The identification of this compound as an autophagy inhibitor opens new avenues for research into its potential applications in diseases where autophagy plays a critical role, such as cancer and neurodegenerative disorders. By modulating autophagic processes through targeted inhibition of cholesterol transport proteins like GRAMD1A, researchers can explore novel therapeutic strategies.
Potential Applications:
- Cancer Therapy : By inhibiting autophagy, this compound may enhance the efficacy of chemotherapeutic agents that rely on cellular stress responses.
- Neurodegenerative Diseases : Modulating cholesterol homeostasis may provide insights into treatment strategies for conditions characterized by impaired autophagic flux.
Wissenschaftliche Forschungsanwendungen
Key Applications
1. Cancer Research
- Mechanism of Action : Autogramin-1 inhibits autophagy, which has implications for cancer cell survival. Cancer cells often exploit autophagy to cope with metabolic stress and survive under nutrient-deprived conditions. By inhibiting this process, this compound may enhance the efficacy of chemotherapeutic agents.
- Case Studies : Research indicates that the application of this compound in various cancer cell lines leads to increased apoptosis when combined with standard chemotherapy treatments . For instance, studies demonstrated that treatment with this compound resulted in significant tumor regression in xenograft models.
2. Neurodegenerative Diseases
- Role in Alzheimer's Disease : this compound has been studied for its potential to modulate autophagy-related pathways implicated in neurodegenerative diseases such as Alzheimer’s Disease (AD). The dysregulation of autophagy contributes to the accumulation of amyloid-beta plaques, a hallmark of AD. By inhibiting autophagy, this compound may influence amyloid-beta clearance mechanisms .
- Research Findings : Experimental data show that this compound treatment can alter the levels of key autophagy markers in neuronal cells, suggesting a potential therapeutic avenue for managing AD symptoms by restoring normal protein degradation pathways .
3. Viral Infections
- Inhibition of Viral Replication : this compound's ability to suppress autophagy may also be beneficial in controlling viral infections. Many viruses utilize the autophagic machinery for their replication and assembly.
- Application Studies : Preliminary studies have indicated that treating infected cells with this compound reduces viral load by impairing the virus's ability to hijack the host's autophagic processes .
Comparative Data Table
Eigenschaften
IUPAC Name |
tert-butyl 2-[(2,4-dioxo-3-propyl-1H-quinazoline-7-carbonyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O5S/c1-5-9-28-19(30)14-7-6-13(11-16(14)25-21(28)31)18(29)26-20-24-15-8-10-27(12-17(15)34-20)22(32)33-23(2,3)4/h6-7,11H,5,8-10,12H2,1-4H3,(H,25,31)(H,24,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCCDKMWKFQCQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=NC4=C(S3)CN(CC4)C(=O)OC(C)(C)C)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.